molecular formula C23H38O5 B14111136 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate

Cat. No.: B14111136
M. Wt: 394.5 g/mol
InChI Key: LPMVKZXODWQHGJ-LPGBQIIWSA-N
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Description

2-(14,15-Epoxyeicosatrienoyl) Glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound is known for its potent mitogenic activity, particularly in renal epithelial cells . It is a significant player in the endocannabinoid system, acting as an agonist for cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is synthesized through the cytochrome P450-mediated oxidation of arachidonic acid. The reaction involves the formation of an epoxide group at the 14,15-position of the eicosatrienoic acid, which is then esterified with glycerol .

Industrial Production Methods: Industrial production of 2-(14,15-Epoxyeicosatrienoyl) Glycerol typically involves the use of recombinant cytochrome P450 enzymes to catalyze the oxidation of arachidonic acid. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(14,15-Epoxyeicosatrienoyl) Glycerol has a wide range of applications in scientific research:

Mechanism of Action

2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects primarily through the activation of cannabinoid receptors CB1R and CB2R. It acts as an agonist, binding to these receptors and modulating various signaling pathways. The compound also activates the tumor necrosis factor alpha-converting enzyme (ADAM17), leading to the release of soluble transforming growth factor alpha (TGF-alpha) and subsequent activation of the epidermal growth factor receptor (EGFR). This pathway is crucial for its mitogenic activity in renal epithelial cells .

Comparison with Similar Compounds

Uniqueness: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is unique due to its specific epoxide position and its potent mitogenic activity in renal epithelial cells. Unlike 2-Arachidonoylglycerol, it has a distinct mechanism involving the activation of ADAM17 and EGFR .

Properties

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate

InChI

InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-/t21-,22+/m1/s1

InChI Key

LPMVKZXODWQHGJ-LPGBQIIWSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO

Origin of Product

United States

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